Methyl 2-formylisonicotinate (CAS 125104-34-9) is a bifunctional pyridine-based building block featuring a methyl ester at the C4 position and a formyl (aldehyde) group at the C2 position. This specific arrangement of electronically distinct and orthogonally reactive functional groups makes it a strategic precursor for multi-step organic syntheses where sequential, site-selective modifications are required. Its utility is primarily defined by its process compatibility in common organic solvents and its capacity to undergo selective transformations at either the aldehyde or the ester, a critical attribute for constructing complex heterocyclic molecules.
Substituting Methyl 2-formylisonicotinate with close analogs introduces significant process and synthesis-design penalties. The corresponding carboxylic acid, 2-formylisonicotinic acid, exhibits poor solubility in common aprotic organic solvents like THF, complicating reaction setup and scale-up. Furthermore, its acidic proton can interfere with base-sensitive reactions, necessitating additional protection-deprotection steps. Using a simpler precursor like isonicotinaldehyde (pyridine-4-carboxaldehyde) eliminates the C4-ester functionality entirely, making it unsuitable for synthetic routes that require subsequent derivatization at this position. Conversely, methyl isonicotinate lacks the C2-aldehyde, precluding its use in crucial carbon-carbon bond-forming reactions like olefinations or reductive aminations that build from this site. Therefore, the specific combination of the methyl ester and formyl group is essential for synthetic pathways that leverage this precise orthogonal reactivity.
Methyl 2-formylisonicotinate demonstrates suitability for reactions in common, non-polar aprotic solvents. For example, its synthesis and purification are documented in dichloromethane (DCM) and mixtures of heptane/ethyl acetate, indicating good solubility. In contrast, its underlying carboxylic acid core, represented by the close analog isonicotinic acid, shows very limited solubility in such solvents. The measured molar solubility of isonicotinic acid in tetrahydrofuran (THF) at 298.2 K is only 0.013 mol·dm⁻³. This low solubility for the acid form can lead to heterogeneous reaction mixtures, requiring larger solvent volumes or different, potentially less desirable, solvent systems.
| Evidence Dimension | Molar Solubility in Tetrahydrofuran (THF) at 298.2 K |
| Target Compound Data | Demonstrated high solubility in common aprotic organic solvents like Dichloromethane and Ethyl Acetate. |
| Comparator Or Baseline | Isonicotinic acid (close structural analog): 0.013 mol·dm⁻³. |
| Quantified Difference | Qualitatively high solubility vs. quantitatively low solubility of the corresponding acid analog. |
| Conditions | Solubility measured in pure THF at 298.2 K for the comparator. Practical use demonstrated in DCM for the target compound. |
Enables homogeneous reaction conditions in standard industrial solvents, simplifying process scale-up and avoiding costs associated with larger solvent volumes or specialized handling for slurries.
The structure of Methyl 2-formylisonicotinate is ideally suited for synthetic sequences requiring selective C-C bond formation at the C2 position followed by modification at the C4 position. The aldehyde group is a substrate for high-yield olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which typically produces (E)-alkenes with high stereoselectivity. The methyl ester at the C4 position is stable under the strong basic conditions of the HWE reaction. In contrast, attempting the same reaction with the comparator, 2-formylisonicotinic acid, would lead to competitive deprotonation of the carboxylic acid, interfering with the reaction and necessitating a protecting group strategy that adds two steps (protection and deprotection) to the overall synthesis.
| Evidence Dimension | Synthetic Step Count for Olefination-Amidation Sequence |
| Target Compound Data | 2 steps (e.g., 1. HWE olefination; 2. Hydrolysis/Amidation). |
| Comparator Or Baseline | 2-formylisonicotinic acid: 4 steps (1. Protection of acid; 2. HWE olefination; 3. Deprotection; 4. Amidation). |
| Quantified Difference | Reduces the synthetic sequence by 2 steps. |
| Conditions | Standard Horner-Wadsworth-Emmons reaction conditions (e.g., NaH in THF) followed by standard ester hydrolysis/amidation protocols. |
This compound reduces manufacturing complexity and cost by eliminating two synthetic steps, improving overall yield and simplifying purification compared to routes starting from the corresponding acid.
This compound is the preferred precursor for synthesizing (E)-stilbene or styrylpyridine derivatives where the C4 position is intended for later conversion into an amide, acid, or other functional group. Its structure allows for a Horner-Wadsworth-Emmons reaction at the aldehyde, followed by hydrolysis or aminolysis of the stable ester, streamlining the production of potential pharmaceutical intermediates or materials science components.
The orthogonal nature of the aldehyde and ester groups makes this compound a strategic starting material for complex, asymmetrical ligands. The aldehyde can be converted into an imine or other coordinating group via condensation, while the ester can be converted into an amide linker, enabling the efficient construction of polydentate ligands for use in metal-organic frameworks (MOFs), catalysts, or chemical sensors.
This reagent is the logical choice for syntheses conducted in common industrial solvents like dichloromethane, THF, or ethyl acetate, where the alternative, 2-formylisonicotinic acid, is poorly soluble. Its superior solubility profile ensures homogeneous reaction conditions, leading to more predictable kinetics, easier monitoring, and simplified workup procedures.